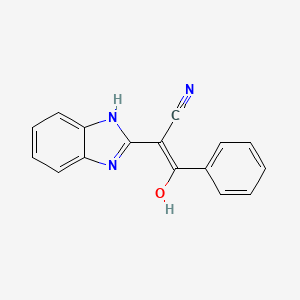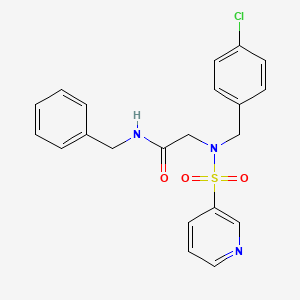
LMPTP Inhibitor 1 dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
低分子量タンパク質チロシンホスファターゼ阻害剤1(塩酸塩)は、低分子量タンパク質チロシンホスファターゼ(LMPTP)の選択的阻害剤です。 LMPTP-Aに対してIC50値が0.8μMであり、強力な阻害活性があることが示されています 。 この化合物は、主にインスリンシグナル伝達への影響とインスリン抵抗性および2型糖尿病の治療における潜在的な治療応用を研究するために、科学研究で使用されています .
作用機序
低分子量タンパク質チロシンホスファターゼ阻害剤1(塩酸塩)は、低分子量タンパク質チロシンホスファターゼ(LMPTP)を選択的に阻害することで、その効果を発揮します。この阻害は、インスリン受容体の脱リン酸化を防ぎ、インスリンシグナル伝達を強化します。 この化合物は、グルコース代謝とインスリン感受性に重要な役割を果たす、ホスホイノシチド3キナーゼ(PI3K)–AKT経路を標的としています .
準備方法
合成経路と反応条件
低分子量タンパク質チロシンホスファターゼ阻害剤1(塩酸塩)の合成は、コア構造の形成とそれに続く官能基修飾を含む複数のステップを含みます。詳細な合成経路と反応条件は、機密情報であり、公表されていません。 この化合物は、縮合、環化、塩素化などの有機反応のシリーズを通じて合成されていることが知られています .
工業生産方法
低分子量タンパク質チロシンホスファターゼ阻害剤1(塩酸塩)の工業生産は、実験室合成と同様の合成経路に従いますが、より大規模に行われます。このプロセスには、収率と純度を最大化するように反応条件を最適化することが含まれます。 次に、化合物は再結晶やクロマトグラフィーなどの技術を使用して精製されます .
化学反応の分析
反応の種類
低分子量タンパク質チロシンホスファターゼ阻害剤1(塩酸塩)は、次を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体になります。
還元: 還元反応は、官能基を変更して異なるアナログを生成する可能性があります。
一般的な試薬と条件
これらの反応に使用される一般的な試薬には、酸化剤(例:過酸化水素)、還元剤(例:水素化ホウ素ナトリウム)、およびさまざまな触媒(置換反応を促進する)が含まれます。 条件は、目的の反応と生成物に応じて異なります .
主な生成物
これらの反応から生成される主な生成物は、通常、官能基が修飾された低分子量タンパク質チロシンホスファターゼ阻害剤1(塩酸塩)のアナログです。 これらのアナログは、構造活性相関を研究し、化合物の有効性を最適化するために使用されます .
科学研究への応用
低分子量タンパク質チロシンホスファターゼ阻害剤1(塩酸塩)には、次のものを含むいくつかの科学研究への応用があります。
科学的研究の応用
LMPTP INHIBITOR 1 (dihydrochloride) has several scientific research applications, including:
Chemistry: Used to study the inhibition of protein tyrosine phosphatases and their role in various biochemical pathways.
Medicine: Explored as a potential therapeutic agent for treating insulin resistance and type 2 diabetes.
Industry: Utilized in the development of new pharmaceuticals targeting protein tyrosine phosphatases.
類似化合物との比較
類似化合物
低分子量タンパク質チロシンホスファターゼ阻害剤1塩酸塩: 同様の活性を持つが、塩の形が異なる阻害剤の別の形態.
タンパク質チロシンホスファターゼ1B(PTP1B)阻害剤: これらの阻害剤は、異なるクラスのタンパク質チロシンホスファターゼを標的としていますが、インスリン抵抗性の治療において同様の用途があります.
独自性
低分子量タンパク質チロシンホスファターゼ阻害剤1(塩酸塩)は、他のホスファターゼよりもLMPTP-Aに対して高い選択性を示すため、独特です。 この選択性は、LMPTPがインスリンシグナル伝達において果たす特定の役割と、治療標的としての可能性を研究するための貴重なツールとなります .
特性
IUPAC Name |
N,N-diethyl-4-[4-(3-piperidin-1-ylpropylamino)quinolin-2-yl]benzamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O.2ClH/c1-3-32(4-2)28(33)23-15-13-22(14-16-23)26-21-27(24-11-6-7-12-25(24)30-26)29-17-10-20-31-18-8-5-9-19-31;;/h6-7,11-16,21H,3-5,8-10,17-20H2,1-2H3,(H,29,30);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTJMPCNLMSGEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN4CCCCC4.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
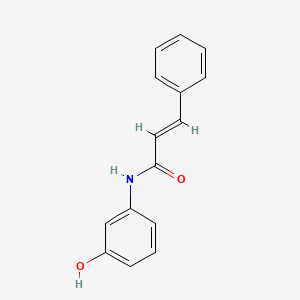
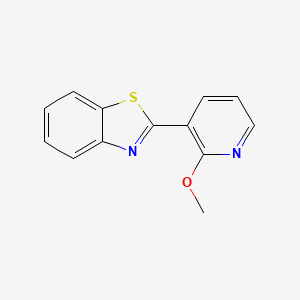
![N-butyl-3-(5-{[(2-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2697206.png)
![6,7-dimethoxy-3-(4-methoxybenzoyl)-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2697207.png)
![N-[2-(4-hydroxyphenoxy)ethyl]acetamide](/img/structure/B2697208.png)
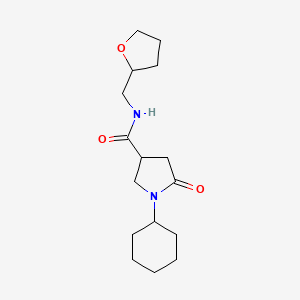
![N-[(4-methoxyphenyl)methyl]-4-{8-oxo-6-[(2-oxo-2-phenylethyl)sulfanyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide](/img/structure/B2697210.png)
![N-(4-ethylphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2697212.png)
![5-chloro-N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2697216.png)
![Ethyl 6-acetyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2697218.png)

![2-(4-fluorophenoxy)-1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2697221.png)
